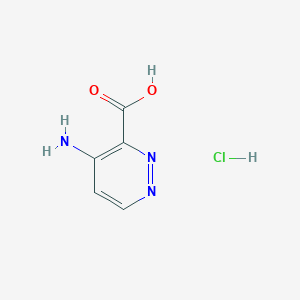![molecular formula C10H22Cl2N2O B1378275 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride CAS No. 1394041-33-8](/img/structure/B1378275.png)
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
描述
“1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride” is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has since become a significant subject of research in the field of drug discovery and development. The compound has a molecular weight of 257.2 .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H20N2O.2ClH/c1-2-6-12 (5-1)7-8-13-10-3-4-11-9-10;;/h10-11H,1-9H2;2*1H . This indicates that the compound has a pyrrolidine ring with an ethyl group attached, which itself is attached to another pyrrolidine ring through an oxygen atom . Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The compound’s storage temperature is at room temperature .科学研究应用
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to create compounds for treating human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Bioactive molecules characterized by the pyrrolidine ring demonstrate target selectivity, highlighting the versatility of this scaffold in designing new compounds with varied biological profiles. This includes a focus on synthetic strategies for ring construction and functionalization, as well as the impact of stereogenicity on drug candidates' biological activity (Giovanna Li Petri et al., 2021).
Pyrrolizidine Alkaloids and Health Risks
Separately, pyrrolizidine alkaloids (PAs), which are structurally related to pyrrolidine, have been identified as a significant source of honey worldwide and pose potential health risks, especially to infants and fetuses. This underscores the importance of monitoring and regulating PA content in consumer products to mitigate health risks (J. Edgar et al., 2002).
Applications and Toxicity of Pyrrolizidine Alkaloids
Further research into pyrrolizidine alkaloids reveals their role in plant defense mechanisms against herbivores, their diverse biological and pharmacological properties, and the toxicological implications of their intake through herbal preparations. These insights are crucial for ensuring consumer safety and highlight the dual nature of natural compounds as both therapeutic agents and potential toxins (D. Langel et al., 2011, B. Sharma, 2019, F. Widjaja et al., 2021).
安全和危害
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPLMXQUAVIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride | |
CAS RN |
1394041-33-8 | |
| Record name | 1-[2-(pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)


